
Tricyclic cyclosporin A
描述
Tricyclic cyclosporin A is a cyclic peptide known for its potent immunosuppressive properties. It is primarily used to prevent organ rejection in transplant patients and to treat certain autoimmune diseases. The compound is derived from the fungus Tolypocladium inflatum and contains a unique structure that includes several non-proteinogenic amino acids and N-methylated peptide bonds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tricyclic cyclosporin A involves the chemical cyclization of a synthetic undecapeptide
Industrial Production Methods: Industrial production of this compound typically involves fermentation using the fungus Tolypocladium inflatum. The fermentation process is optimized to maximize the yield of the compound, followed by extraction and purification steps to obtain the final product .
化学反应分析
Synthetic Routes and Key Reactions
TCA is synthesized via solid-phase peptide synthesis (SPPS) using innovative condensation reagents. A patented method (WO2015101176A1) outlines the following critical reactions :
Triphosgene-Mediated Condensation
-
Reaction : Carboxyl groups of N-methylated amino acids are activated using triphosgene (BTC), forming acid chlorides at room temperature.
-
Mechanism :
-
Conditions : Anhydrous methylene chloride, DIEA (N,N'-diisopropylethylamine), and ambient temperature.
Amide Bond Formation
-
Stepwise Assembly : Amino acids (e.g., D-Ala, MeLeu, MeBmt) are coupled sequentially on an oxime resin.
-
Key Intermediate : Linear peptide H₂N-Ala-MeLeu-Val-MeLeu-MeGly-Abu-MeBmt-MeVal-MeLeu-MeLeu-D-Ala-resin is generated before cyclization .
Oxidation-Activated Cyclization
-
Process : The linear peptide undergoes oxidation treatment (e.g., N-bromosuccinimide, NBS), facilitating intramolecular amide bond formation.
-
Outcome : Direct cyclization yields TCA with minimal polycondensation side products .
Acid Chloride Activation
Triphosgene enables efficient conversion of carboxyl groups to acid chlorides, bypassing harsh conditions typically required for N-methylated amino acids .
Reagent | Role | Reaction Time | Yield |
---|---|---|---|
Triphosgene (BTC) | Condensation agent | 0.5–5 hours | >70% |
DIEA | Base for deprotonation | — | — |
Anthracene resin | Solid-phase support | — | — |
Cyclization Efficiency
-
Cyclization Method : Oxidative activation under mild conditions (pH 7–8, RT).
-
Advantage : Avoids racemization and side reactions common in liquid-phase synthesis .
Functional Group Reactivity
TCA’s structure includes non-proteinogenic amino acids (e.g., MeBmt, Abu) and N-methylated peptide bonds, influencing its reactivity:
Oxidation Reactions
-
Target Sites : Allyl groups in MeBmt (butenyl-methyl-threonine) are susceptible to oxidation, forming epoxides or ketones .
-
Reagents : Hydrogen peroxide or tert-butyl hydroperoxide.
Reduction Reactions
-
Disulfide Bonds : Not present in TCA, but synthetic intermediates may require reduction of protecting groups (e.g., Trt, Mmt) .
Substitution Reactions
-
Modifications : Thiol- or amine-directed substitutions at Abu (α-aminobutyric acid) or D-Ala residues to create analogs .
Structural Modifications
-
Cyclophilin Binding : Modifications at Mle-4 and Mle-6 enhance calcineurin inhibition (Kd < 10 nM) .
-
Antiviral Derivatives : Substitution at NTCP-binding regions improves HBV inhibition (IC₅₀: 0.8 µM).
Challenges
科学研究应用
Immunosuppressive Therapy
TCyA retains the immunosuppressive properties of its parent compound, making it useful in transplant medicine. It is employed to prevent organ rejection in kidney, liver, and heart transplants. Studies have shown that TCyA can effectively reduce the incidence of acute rejection episodes compared to conventional therapies .
Treatment of Autoimmune Diseases
Research indicates that TCyA may be beneficial in treating autoimmune conditions such as rheumatoid arthritis and severe atopic dermatitis. In a multicenter study involving patients with severe atopic dermatitis, TCyA demonstrated significant improvement in disease severity compared to placebo .
Case Study: Atopic Dermatitis
- Study Design : A double-blind, placebo-controlled trial with 46 participants.
- Results : Patients receiving TCyA showed a 55% improvement in disease severity scores compared to a worsening in the placebo group .
- Side Effects : Minimal side effects were reported, primarily hypertension in two patients.
Antiviral Applications
Recent studies have explored the antiviral properties of TCyA against various viruses. It has been shown to inhibit the replication of viruses such as hepatitis B (HBV), human immunodeficiency virus (HIV), and coronaviruses by targeting cellular cyclophilins . This suggests potential applications in treating viral infections alongside its immunosuppressive roles.
Data Table: Antiviral Efficacy of TCyA
Virus | Mechanism of Action | Efficacy Observed |
---|---|---|
Hepatitis B | Inhibition of cyclophilins | Significant reduction in viral load |
HIV | Suppression of viral replication | Effective in vitro |
Coronaviruses | Targeting viral entry mechanisms | Promising results observed |
Ophthalmic Applications
TCyA has been formulated as an ophthalmic emulsion for treating dry eye syndrome (DES) and vernal keratoconjunctivitis. Its anti-inflammatory properties help increase tear production and reduce ocular surface inflammation .
Clinical Findings
- Study : Patients treated with TCyA showed improved tear production and reduced symptoms of dryness.
- Outcome : Enhanced quality of life scores reported by patients post-treatment.
作用机制
Tricyclic cyclosporin A exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. The compound binds to the receptor cyclophilin-1 inside cells, forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT), thereby reducing the production of interleukin-2 and other cytokines essential for T-cell activation .
相似化合物的比较
Tacrolimus: Another calcineurin inhibitor with similar immunosuppressive properties but a different chemical structure.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway, used in combination with calcineurin inhibitors.
Mycophenolate Mofetil: An immunosuppressant that inhibits inosine monophosphate dehydrogenase, used as an adjunct therapy with calcineurin inhibitors.
Uniqueness: Tricyclic cyclosporin A is unique due to its cyclic peptide structure and the presence of multiple N-methylated peptide bonds, which contribute to its stability and potent immunosuppressive activity. Unlike other immunosuppressants, it specifically targets calcineurin, making it highly effective in preventing organ rejection and treating autoimmune diseases .
生物活性
Tricyclic cyclosporin A (TCA) is a modified form of the well-known immunosuppressant cyclosporin A (CsA), which has been extensively studied for its biological activities, particularly in immunosuppression and antiviral effects. This article delves into the biological activity of TCA, presenting relevant data, case studies, and research findings.
Overview of Cyclosporin A
Cyclosporin A is primarily known for its role as a calcineurin inhibitor, which prevents T-cell activation by inhibiting the dephosphorylation of the nuclear factor of activated T cells (NF-AT) . This action makes it crucial in preventing organ transplant rejection and managing autoimmune diseases. The modification to tricyclic structure aims to enhance its pharmacological properties while potentially reducing side effects.
The mechanism of action for TCA mirrors that of CsA but with enhanced specificity and potency. TCA binds to cyclophilin, forming a complex that inhibits calcineurin activity, thereby blocking NF-AT translocation to the nucleus. This inhibition results in decreased expression of cytokines such as IL-2, IL-4, and TNF-alpha, which are pivotal in immune response .
Immunosuppressive Effects
- T-cell Inhibition : TCA effectively suppresses T-cell activation, similar to CsA. Studies indicate that TCA can prolong graft survival in transplant models by preventing allograft rejection .
- Autoimmune Disease Management : Its immunosuppressive properties make TCA a candidate for treating various autoimmune conditions, where it can mitigate excessive immune responses.
Antiviral Properties
Recent research has highlighted the potential of TCA in antiviral applications, particularly against hepatitis B virus (HBV). Studies have shown that TCA can inhibit HBV entry into hepatocytes through a mechanism independent of cyclophilin and calcineurin pathways. This effect is attributed to its ability to block the sodium taurocholate cotransporting polypeptide (NTCP), a receptor critical for HBV entry .
Cyclosporin A in Atopic Dermatitis
A study involving five adult patients with severe atopic dermatitis treated with cyclosporin A demonstrated significant clinical improvement with minimal side effects over three months. This suggests that similar outcomes may be expected with TCA due to its analogous mechanism .
Sequential Therapy in Nephrotic Syndrome
In a cohort study of children with steroid-resistant nephrotic syndrome (SRNS), patients treated with cyclosporin A showed sustained remission and improved renal function over long-term follow-up. The sequential use of CsA followed by other immunosuppressants indicates the potential for TCA in similar therapeutic regimens .
Comparative Data Table
Property | Cyclosporin A | This compound |
---|---|---|
Primary Use | Immunosuppression | Enhanced immunosuppression |
Mechanism | Calcineurin inhibitor | Calcineurin inhibitor |
Antiviral Activity | Limited | Significant against HBV |
Side Effects | Nephrotoxicity, hyperlipidemia | Potentially reduced side effects |
属性
IUPAC Name |
16-ethyl-13-[(E)-1-hydroxy-2-methylhex-4-enyl]-3,6,9,12,18,21,27-heptamethyl-4,7,22,28-tetrakis(2-methylpropyl)-10,25-di(propan-2-yl)-35-thia-3,6,9,12,15,18,21,24,27,30,37-undecazatricyclo[29.5.2.034,37]octatriacontane-2,5,8,11,14,17,20,23,26,29,38-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H111N11O12S/c1-23-25-26-41(15)54(77)53-57(80)65-42(24-2)58(81)68(16)33-49(76)69(17)44(29-35(3)4)56(79)67-51(39(11)12)63(86)70(18)45(30-36(5)6)55(78)66-43-27-28-50-75(59(43)82)48(34-88-50)62(85)72(20)46(31-37(7)8)60(83)71(19)47(32-38(9)10)61(84)73(21)52(40(13)14)64(87)74(53)22/h23,25,35-48,50-54,77H,24,26-34H2,1-22H3,(H,65,80)(H,66,78)(H,67,79)/b25-23+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQWTITGAVGIC-WJTDDFOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H111N11O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1258.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153475-57-1 | |
Record name | Tricyclic cyclosporin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153475571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。